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tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate has been investigated for its potential therapeutic effects, particularly as a kinase inhibitor. Kinases are crucial in various signaling pathways, and compounds that can selectively inhibit specific kinases have significant implications for cancer treatment and other diseases.
- Case Study: Kinase Inhibition
In a study focusing on pyrazole derivatives, this compound demonstrated selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK16. The compound showed an EC50 value of 33 nM, indicating potent activity against this target .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its carbamate group allows for various chemical transformations, including:
- Oxidation : The amino group can be oxidized to form nitro derivatives.
- Reduction : The carbamate can be reduced to yield primary amines.
- Substitution : The amino group can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
These reactions are essential for creating more complex organic molecules tailored for specific applications.
The biological activity of this compound has been explored in various contexts:
- Neuroprotective Effects : Research indicates that similar compounds may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatments.
Activity Type | Observations |
---|---|
Kinase Inhibition | Selective inhibition of CDK16 (EC50 = 33 nM) |
Neuroprotection | Reduction in cell death under oxidative stress |
Antimicrobial Activity | Notable antibacterial properties against pathogens |
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar structure but lacks the carbamate group.
tert-Butyl 3-(aminomethyl)phenylcarbamate: Contains a phenyl ring instead of a pyrazole ring.
tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a methoxybenzyl group instead of an aminoethyl group.
Uniqueness
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of both the carbamate and pyrazole functionalities
Biological Activity
Tert-butyl (3-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound, with a molecular weight of 226.28 g/mol, features a unique pyrazole ring and a tert-butyl carbamate moiety, making it a candidate for various biological activities, particularly in the context of drug discovery and development.
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₄O₂ |
Molecular Weight | 226.28 g/mol |
InChI Key | FWBGJZOXOMOXEA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino-1-ethyl-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is generally conducted under mild conditions at room temperature, facilitating the formation of the desired carbamate product .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound's structure allows it to participate in hydrogen bonding and π–π interactions, which are crucial for its binding affinity to biological targets.
Therapeutic Potential
Research indicates that compounds with similar pyrazole structures have shown promise in inhibiting specific enzymes associated with cancer progression, particularly those involved in cell signaling pathways like the epidermal growth factor receptor (EGFR). Preliminary studies suggest that this compound may exhibit anti-cancer properties through these mechanisms .
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the optimization of small molecules with pyrazole derivatives, demonstrating significant apoptosis induction in cancer cell lines when treated with similar compounds. The findings suggest that this compound could potentially lead to novel therapeutic agents targeting cancer .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Similarity Index | Biological Activity |
---|---|---|
Tert-butyl N-(benzyloxy)carbamate | 0.85 | Enzyme inhibition |
Tert-butyl N-(2-bromoethyl)carbamate | 0.82 | Potential anti-cancer properties |
Tert-butyl (4-amino-1-methyl-1H-pyrazole) | 0.90 | Inhibition of cell proliferation |
Tert-butyl (4-(4-bromo-1H-pyrazol)) | 0.78 | Modulation of immune response |
The unique arrangement of functional groups in this compound distinguishes it from other compounds, contributing to its specific biological activities .
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-2-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-8(6-7(11)13-14)12-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15) |
InChI Key |
FWBGJZOXOMOXEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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